(2'-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol
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Overview
Description
(2’-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol is an organic compound that features a biphenyl structure with fluorine and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorination reagents such as Selectfluor.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production of (2’-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Scientific Research Applications
(2’-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its unique structural properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its stability and electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2’-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by its fluorine and trifluoromethyl substituents.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2’-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol is unique due to its combination of a biphenyl core with both fluorine and trifluoromethyl substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Properties
Molecular Formula |
C14H10F4O |
---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
[2-(2-fluorophenyl)-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C14H10F4O/c15-13-4-2-1-3-12(13)11-6-5-10(14(16,17)18)7-9(11)8-19/h1-7,19H,8H2 |
InChI Key |
OTAMLYWKYOKQFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(F)(F)F)CO)F |
Origin of Product |
United States |
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